Cas no 90-11-9 (1-Bromonaphthalene)

1-Bromonaphthalene structure
1-Bromonaphthalene structure
Nome do Produto:1-Bromonaphthalene
N.o CAS:90-11-9
MF:C10H7Br
MW:207.066581964493
MDL:MFCD00003868
CID:34547
PubChem ID:7001

1-Bromonaphthalene Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Bromonaphthalene
    • 1-bromo-naphthalen
    • 1-Naphthyl bromide
    • -Bromonaphthalene
    • I-Bromnaphthalin
    • Naphthalene,1-bromo-
    • α-bromonaphthalene
    • A-BROMONAPHTHALENE
    • 1-Bromonapthalene
    • 1-BreMnaphthalene
    • 1-Bromonaphtalene
    • 1-naphthtylbromide
    • 1-Naphtyl bromide
    • '-bromonaphthalene
    • alpha-Bromonaphthalene
    • 1-Bromonaphthalene (ACI)
    • Naphthalen-1-yl bromide
    • NSC 6551
    • α-Naphthyl bromide
    • 1-Naphthyl Bromide; NSC 6551; Naphthalen-1-yl Bromide; a-Bromonaphthalene; a-Naphthyl Bromide
    • NSC6551
    • 1-bromonaphthalen
    • Naphthalene, 1-bromo-
    • 1-bromo-naphthalene
    • 1-BROMONAPHTHALENE [MI]
    • .alpha.-Naphthyl bromide
    • HY-Y1119
    • F9995-1655
    • Q21050994
    • EINECS 201-965-2
    • B0618
    • NSC-6551
    • AKOS000120011
    • CS-0017140
    • SB66920
    • 1-bromo-naphthaline
    • InChI=1/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7
    • STR06472
    • doi:10.14272/DLKQHBOKULLWDQ-UHFFFAOYSA-N.1
    • AI3-02271
    • Naphthalene, bromo-
    • alpha-Naphthyl bromide
    • BRN 1906414
    • BBL104373
    • bromonapthalene
    • .alpha.-Bromonaphthalene
    • 1-Bromonaphthalene, for synthesis, 97.0%
    • a-Naphthyl bromide
    • STL199165
    • Bromonaphthalene
    • 976Y53P08P
    • SCHEMBL69629
    • DTXSID30861681
    • 27497-51-4
    • 1-Bromonaphthalene, 97%
    • 1-bromonaphthalene; alpha-bromonaphthalene
    • UNII-976Y53P08P
    • NS00041095
    • MFCD00003868
    • 90-11-9
    • EN300-19782
    • 1-bromonaphthaline
    • MDL: MFCD00003868
    • Inchi: 1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
    • Chave InChI: DLKQHBOKULLWDQ-UHFFFAOYSA-N
    • SMILES: BrC1C2C(=CC=CC=2)C=CC=1
    • BRN: 1906414

Propriedades Computadas

  • Massa Exacta: 205.97311g/mol
  • Carga de Superfície: 0
  • XLogP3: 4.3
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Ligações Rotativas: 0
  • Massa monoisotópica: 205.97311g/mol
  • Massa monoisotópica: 205.97311g/mol
  • Superfície polar topológica: 0Ų
  • Contagem de Átomos Pesados: 11
  • Complexidade: 133
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Colorless oily liquid with stronger odor than naphthalene.
  • Densidade: 1.48 g/mL at 20 °C(lit.)
  • Ponto de Fusão: −2-−1 °C (lit.)
  • Ponto de ebulição: 133-134 °C/10 mmHg(lit.)
  • Ponto de Flash: Fahrenheit: 230 ° f
    Celsius: 110 ° c
  • Índice de Refracção: n20/D 1.6570(lit.)
  • Solubilidade: H2O: slightly soluble
  • Coeficiente de partição da água: Slightly soluble
  • PSA: 0.00000
  • LogP: 3.60230
  • Sensibilidade: Sensitive to light
  • Merck: 1425
  • Pressão de vapor: 0.0±0.6 mmHg at 25°C
  • Solubilidade: Slightly soluble in water, soluble in methanol, diethyl ether, butylamine, acetone, benzene, carbon tetrachloride, tributylamine and other solvents.

1-Bromonaphthalene Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302,H319
  • Declaração de Advertência: P305+P351+P338
  • Número de transporte de matérias perigosas:2810
  • WGK Alemanha:3
  • Código da categoria de perigo: 22-36
  • Instrução de Segurança: S26-S36
  • CÓDIGOS DA MARCA F FLUKA:8
  • RTECS:QJ1545000
  • Identificação dos materiais perigosos: Xn
  • PackingGroup:III
  • TSCA:Yes
  • Termo de segurança:6.1(b)
  • Classe de Perigo:6.1(b)
  • Frases de Risco:R22
  • Grupo de Embalagem:III
  • Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-Bromonaphthalene Dados aduaneiros

  • CÓDIGO SH:29036990
  • Dados aduaneiros:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Bromonaphthalene Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB109174-50 g
1-Bromonaphthalene, 97%; .
90-11-9 97%
50 g
€17.10 2023-07-20
Key Organics Ltd
STR06472-10MG
1-Bromonaphthalene
90-11-9 >95%
10mg
£63.00 2025-02-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005042-25g
1-Bromonaphthalene
90-11-9 97%
25g
¥29 2024-05-21
Apollo Scientific
OR14767-250g
1-Bromonaphthalene
90-11-9 96%
250g
£30.00 2025-02-19
Apollo Scientific
OR14767-1Kg
1-Bromonaphthalene
90-11-9 96%
1kg
£57.00 2025-03-06
Chemenu
CM140899-500g
1-bromonaphthalene
90-11-9 97%
500g
$*** 2023-05-29
Life Chemicals
F9995-1655-10g
1-Bromonaphthalene
90-11-9 95%+
10g
$84.0 2023-09-05
TRC
B685900-25 g
1-Bromonapthalene
90-11-9
25g
$ 60.00 2022-01-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14122-250g
1-Bromonaphthalene, 97%
90-11-9 97%
250g
¥790.00 2023-02-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14122-50g
1-Bromonaphthalene, 97%
90-11-9 97%
50g
¥429.00 2023-02-09

1-Bromonaphthalene Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Gold trichloride Solvents: 1,2-Dichloroethane ;  15 h, 80 °C
Referência
Gold-catalyzed halogenation of aromatics by N-halosuccinimides
Mo, Fanyang; Yan, Jerry Mingtao; Qiu, Di; Li, Fei; Zhang, Yan; et al, Angewandte Chemie, 2010, 49(11), 2028-2032

Synthetic Routes 2

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver Solvents: 1,2-Dichloroethane ;  16 h, 80 °C
Referência
Silver Catalyzed Bromination of Aromatics with N-bromosuccinimide
Zhang, Rui; Huang, Lei; Zhang, Yanfang; Chen, Xiaorong; Xing, Weihong; et al, Catalysis Letters, 2012, 142(3), 378-383

Synthetic Routes 3

Condições de reacção
1.1 Reagents: 1H-Imidazolium, 1-butyl-3-methyl-, (tribromide) (1:1) ;  23 h, 70 °C
Referência
Highly efficient bromination of aromatic compounds using 3-methylimidazolium tribromide as reagent/solvent
Chiappe, Cinzia; Leandri, Elsa; Pieraccini, Daniela, Chemical Communications (Cambridge, 2004, (22), 2536-2537

Synthetic Routes 4

Condições de reacção
1.1 Reagents: N-Bromosuccinimide ,  Oxygen Catalysts: Ammonium persulfate ,  Erythrosine Solvents: Acetonitrile ;  24 h, 20 °C
Referência
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide
Rogers, David A.; Brown, Roxanne G.; Brandeburg, Zachary C.; Ko, Eric Y.; Hopkins, Megan D.; et al, ACS Omega, 2018, 3(10), 12868-12877

Synthetic Routes 5

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: 2,6-Diaminopyridine (reaction products with trichlorotriazine, magnetite- and silica-supported nanoparticles, gold complexes) ,  Gold (complexes with silica-, trichlorotriazine- and pyridinediamine-functionalized magnetite nanoparticles) Solvents: 1,2-Dichloroethane ;  15 h, 80 °C
Referência
Gold-Decorated 3D 2,6-Diaminopyridine Network: A Robust Catalyst for the Bromination of Aromatic Compounds
Pourjavadi, Ali ; Keshavarzi, Nahid; Hosseini, Seyed Hassan; Moghaddam, Firouz Matloubi, Industrial & Engineering Chemistry Research, 2018, 57(37), 12314-12322

Synthetic Routes 6

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester, polymer with 1-eth… (on silica-supported iron oxide magnetic nanoparticles, gold chloride complex) Solvents: 1,2-Dichloroethane ;  15 h, 80 °C
Referência
A new recoverable Au(III) catalyst supported on magnetic polymer nanocomposite for aromatic bromination
Li, Bai; Gao, Linfeng; Bian, Fengling; Yu, Wei, Tetrahedron Letters, 2013, 54(9), 1063-1066

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Bromine Solvents: Dichloromethane ;  45 min, 25 °C
Referência
Effects of structured solids on regioselectivity of dibromination of naphthalene
Smith, Keith ; et al, Catalysts, 2021, 11(5),

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Tripotassium phosphate ,  Tetrabutylammonium tribromide Solvents: Acetonitrile ;  16 h, 100 °C
Referência
Transition-metal-free decarboxylative bromination of aromatic carboxylic acids
Quibell, Jacob M.; et al, Chemical Science, 2018, 9(15), 3860-3865

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Lead tetraacetate ,  Magnesium oxide ,  Lithium bromide
Referência
Solid-state reaction of a lead tetraacetate-metal halide system with naphthalene under mechanical activation
Nikishin, G. I.; et al, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1998, 47(7), 1353-1355

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Benzyltrimethylammonium tribromide Catalysts: Zinc chloride Solvents: Acetic acid
Referência
Halogenation using quaternary ammonium polyhalides. XIV. Aromatic bromination and iodination of arenes by use of benzyltrimethylammonium polyhalides-zinc chloride system
Kajigaeshi, Shoji; Kakinami, Takaaki; Moriwaki, Masayuki; Tanaka, Toshio; Fujisaki, Shizuo; et al, Bulletin of the Chemical Society of Japan, 1989, 62(2), 439-43

Synthetic Routes 11

Condições de reacção
1.1 Reagents: N-Bromosuccinimide ,  Oxygen Solvents: Dimethylformamide ;  4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referência
Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations
Fricke, Christoph ; Deckers, Kristina; Schoenebeck, Franziska, Angewandte Chemie, 2020, 59(42), 18717-18722

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Iron Solvents: Ethanol ;  2 h, rt
Referência
A Visible Light and Iron-mediated Carbocationic Route to Polysubstituted 1-Halonaphthalenes by Benzannulation using Allylbenzenes and Polyhalomethanes
Roslan, Irwan Iskandar; Zhang, Hongwei; Ng, Kian-Hong; Jaenicke, Stephan; Chuah, Gaik-Khuan, Advanced Synthesis & Catalysis, 2021, 363(4), 1007-1013

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Potassium bromide Catalysts: Mil 88 ;  25 min, 25 °C
Referência
Green halogenation of aromatic compounds using environmentally friendly synthesized rod-like metal-organic framework (MIL-88A) catalyst
Yekkezare, Hamed ; Tajik, Hassan ; Mahmoodi, Niyaz Mohammad, Journal of Molecular Structure, 2023, 1285,

Synthetic Routes 14

Condições de reacção
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  36 h, 50 °C
1.3 Reagents: Water ;  rt
Referência
Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange
Feng, Yunhui; Luo, Hang; Zheng, Wanyao; Matsunaga, Shigeki ; Lin, Luqing, ACS Catalysis, 2022, 12(18), 11089-11096

Synthetic Routes 15

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper bromide complex) Solvents: Acetonitrile ;  14 h, 80 °C
Referência
A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes
He, Wen; Zhang, Rongli; Cai, Mingzhong, RSC Advances, 2017, 7(2), 764-770

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Copper bromide (CuBr2) Solvents: Methanol ,  Water ;  2 - 6 h, reflux
Referência
The conversion of phenols to the corresponding aryl halides under mild conditions
Thompson, Alicia L. S.; Kabalka, George W.; Akula, Murthy R.; Huffman, John W., Synthesis, 2005, (4), 547-550

Synthetic Routes 17

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Gold trichloride Solvents: 1,2-Dichloroethane ;  15 h, 80 °C
Referência
Regioselective arene homologation through rhenium-catalyzed deoxygenative aromatization of 7-oxabicyclo[2.2.1]hepta-2,5-dienes
Murai, Masahito; Ogita, Takuya; Takai, Kazuhiko, Chemical Communications (Cambridge, 2019, 55(16), 2332-2335

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Alumina ,  Copper bromide (CuBr2) Solvents: Carbon tetrachloride
Referência
Selective halogenation of aromatic hydrocarbons with alumina-supported copper(II) halides
Kodomari, Mitsuo; Satoh, Hiroaki; Yoshitomi, Suehiko, Journal of Organic Chemistry, 1988, 53(9), 2093-4

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Alumina ,  Copper bromide (CuBr2) Solvents: Chlorobenzene
Referência
Selective halogenation of aromatic hydrocarbons with alumina-supported copper(II) halides
Kodomari, Mitsuo; et al, Journal of Organic Chemistry, 1988, 53(9), 2093-4

1-Bromonaphthalene Raw materials

1-Bromonaphthalene Preparation Products

1-Bromonaphthalene Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:90-11-9)1-Bromonaphthalene
Número da Ordem:sfd11404
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:35
Preço ($):discuss personally
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:90-11-9)1-Bromonaphthalene
Número da Ordem:DY062
Estado das existências:in Stock
Quantidade:100kg;t
Pureza:98%
Informação de Preços Última Actualização:Wednesday, 21 May 2025 11:34
Preço ($):discuss personally
Fornecedores recomendados
atkchemica
(CAS:90-11-9)1-Bromonaphthalene
CL11117
Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-11-9)1-Bromonaphthalene
1770251
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito